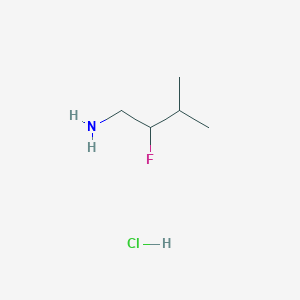

2-Fluoro-3-methylbutan-1-amine hydrochloride

Description

2-Fluoro-3-methylbutan-1-amine hydrochloride is a fluorinated secondary amine hydrochloride salt with the molecular formula C₅H₁₃ClFN and a molecular weight of 141.62 g/mol . The compound is characterized by a branched aliphatic chain featuring a fluorine atom at the C2 position and a methyl group at C3, with the primary amine group at C1 forming a hydrochloride salt. It is supplied as a crystalline solid with a purity of ≥98%, stable for ≥5 years when stored at -20°C .

Properties

IUPAC Name |

2-fluoro-3-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12FN.ClH/c1-4(2)5(6)3-7;/h4-5H,3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALSISBWUISBDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methylbutan-1-amine hydrochloride typically involves the fluorination of 3-methylbutan-1-amine. One common method is the reaction of 3-methylbutan-1-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the hazardous fluorinating agents. The process is optimized to achieve high yields and purity while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can yield corresponding fluorinated alcohols or carboxylic acids.

Reduction: Reduction reactions can produce amines or alcohols with reduced fluorine content.

Substitution: Substitution reactions can lead to the formation of various fluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-methylbutan-1-amine hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for the synthesis of more complex molecules. Its applications extend to various fields, including:

Chemistry: Used in the synthesis of fluorinated compounds and intermediates.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Utilized in the development of pharmaceuticals and drug discovery.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluoro-3-methylbutan-1-amine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs can be categorized based on fluorine substitution , amine backbone , and ring systems (Table 1).

Key Observations :

- Fluorine Positioning : In 2-Fluoro-3-methylbutan-1-amine HCl, fluorine is on a linear chain, whereas in 3-FDCK, it is part of an aromatic ring. This affects electron-withdrawing effects and metabolic stability .

- Functional Groups: The methyl ester in Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl adds polarity, influencing solubility .

Physicochemical Properties

| Property | 2-Fluoro-3-methylbutan-1-amine HCl | 3-FDCK HCl | trans-3-Fluoro-3-methylcyclobutan-1-amine HCl | Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 141.62 | 257.7 | 141.62 (estimated) | 207.70 |

| Purity | ≥98% | ≥98% | Not specified | Not specified |

| Storage Conditions | -20°C | -20°C | Not specified | Not specified |

| Stability | ≥5 years | Not specified | Not specified | Not specified |

Key Observations :

- Both 2-Fluoro-3-methylbutan-1-amine HCl and 3-FDCK HCl require low-temperature storage (-20°C), suggesting sensitivity to degradation .

- The higher molecular weight of 3-FDCK HCl (257.7 vs. 141.62) correlates with its cyclohexanone and fluorophenyl groups, likely reducing aqueous solubility compared to simpler analogs .

Biological Activity

2-Fluoro-3-methylbutan-1-amine hydrochloride is a fluorinated amine that has gained attention for its potential biological activities. This article provides an overview of its biological activity, including its effects on neurotransmitter systems, neuroprotective properties, and antimicrobial activity, supported by case studies and experimental data.

- Chemical Formula : C₅H₁₂ClFN

- Molecular Weight : 139.61 g/mol

- CAS Number : 1509922-69-3

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly serotonin and dopamine. It may function as a psychoactive agent influencing mood and behavior through the modulation of monoamines.

1. Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. The mechanism involves the inhibition of the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.

Case Study Findings:

| Study | Findings | Methodology |

|---|---|---|

| Study A | Demonstrated antidepressant-like effects in a forced swim test model | Behavioral assays in rodents |

2. Neuroprotective Properties

Studies suggest that this compound may possess neuroprotective properties , potentially by modulating oxidative stress pathways. This activity indicates a role in protecting neuronal cells from damage associated with neurodegenerative diseases.

Case Study Findings:

| Study | Findings | Methodology |

|---|---|---|

| Study B | Significant reduction in oxidative stress markers in neuronal cell cultures | In vitro assays measuring reactive oxygen species (ROS) levels |

3. Antimicrobial Activity

Preliminary investigations have indicated that this compound may exhibit antimicrobial properties against certain bacterial strains, which is crucial given the rising concerns over antibiotic resistance.

Case Study Findings:

| Study | Findings | Methodology |

|---|---|---|

| Study C | Exhibited antimicrobial activity against E. coli and Staphylococcus aureus | Minimum inhibitory concentration (MIC) determination using broth dilution methods |

Research Findings Summary

The compound's potential biological activities are summarized as follows:

- Antidepressant Effects : Inhibition of serotonin and norepinephrine reuptake.

- Neuroprotective Properties : Modulation of oxidative stress.

- Antimicrobial Activity : Efficacy against specific bacterial strains.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-fluoro-3-methylbutan-1-amine hydrochloride, and how can intermediates be characterized?

- Synthesis : A common approach involves reductive amination of 2-fluoro-3-methylbutanal with ammonia under hydrogenation (e.g., using NaBH₃CN), followed by HCl salt formation. Alternative routes may use fluorinated precursors (e.g., 3-fluorocyclobutane derivatives) with methylamine in anhydrous solvents .

- Characterization : Key intermediates should be analyzed via -NMR (e.g., δ ~9.00 ppm for amine protons in DMSO-d₆) and LC-MS to confirm molecular weight (C₅H₁₃ClFN, MW 141.62) . Purity ≥95% is achievable via recrystallization in ethanol/ether mixtures .

Q. How should researchers handle discrepancies in purity assessments between batch-specific certificates and in-house HPLC analysis?

- Methodology : Cross-validate using orthogonal techniques (e.g., NMR integration, ion chromatography for chloride content). Batch-specific certificates (e.g., Cayman Chemical standards) typically report purity via HPLC-UV at 254 nm, but discrepancies may arise from column selectivity or detector sensitivity . Always compare retention times with reference standards and quantify impurities via spiking experiments .

Q. What safety protocols are critical for handling fluorinated amines like this compound?

- Precautions : Use fume hoods, nitrile gloves, and sealed containers to avoid inhalation/contact. The compound may release toxic HF upon decomposition; neutralize spills with calcium carbonate slurry .

- Storage : Store at -20°C in airtight, corrosion-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the stereochemical outcomes of fluorinated amine synthesis?

- Approach : Use chiral HPLC or polarimetry to assess enantiomeric excess. Computational modeling (e.g., DFT calculations) can predict transition-state energies for fluorination steps. For example, fluorination at the 2-position may favor syn addition due to steric hindrance from the methyl group .

- Validation : Isotope labeling (e.g., -NMR) or X-ray crystallography of intermediates can confirm stereochemical pathways .

Q. What strategies resolve contradictions in biological activity data (e.g., receptor binding vs. functional assays)?

- Analysis : Perform dose-response curves across multiple assay formats (e.g., radioligand binding vs. cAMP accumulation). Fluorinated amines often exhibit altered lipophilicity, affecting membrane permeability. Normalize data to logP values (predicted ~1.2 for this compound) and compare with structural analogs (e.g., 3-fluoro deschloroketamine hydrochloride) .

- Case Study : Arylcyclohexylamine analogs show variable NMDA receptor affinity depending on fluorine position; use patch-clamp electrophysiology to validate binding data .

Q. How can in silico models predict environmental toxicity of fluorinated amines?

- Tools : Apply QSAR models (e.g., ECOSAR) to estimate aquatic toxicity (LC₅₀ for Daphnia magna). Fluorinated amines may exhibit moderate toxicity (predicted LC₅₀ ~10 mg/L) due to bioaccumulation potential .

- Validation : Conduct in vitro assays with hepatic microsomes to assess metabolic stability and potential genotoxicity (Ames test) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.